TM5441
Overview
Description
TM5441 is an orally bioavailable inhibitor of plasminogen activator inhibitor 1 (PAI-1), a serine-protease inhibitor involved in thrombosis. It decreases survival of HT1080, HCT116, Daoy, MDA-MB-231, and Jurkat cancer cells with IC50 values ranging from 13.9 to 51.1 µM. This compound inhibits branching of human umbilical vein endothelial cells (HUVECs) in a vasculature assay in vitro when used at a concentration of 50 µM but does not affect HUVEC survival or apoptosis. It also disrupts tumor vasculature in HT1080 and HCT116 mouse xenograft models when used at a dose of 20 mg/kg per day. This compound prevents hypertension and cardiac hypertrophy and reduces periaortic fibrosis induced by L-NAME. It protects against high-fat diet-induced non-alcoholic fatty liver disease (NAFLD) in mice when administered concurrently with a high-fat diet or after glucose tolerance has developed. This compound also increases median lifespan by 4-fold and reduces signs of senescence in Klotho-deficient mice, a mouse model of aging.
TM-5441, also known as EBP 883 and BMS-790052, is a potent plasminogen activator inhibitor-1 (PAI-1). TM-5441 inhibits several tumor cell lines with IC50 values between 9.7 and 60.3 μM. This compound protects against high-fat diet-induced obesity and adipocyte injury in mice.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TM 5441 involves multiple steps, starting with the preparation of the core structure, which includes a benzoic acid derivative. The key steps include:
Formation of the benzoic acid core: The synthesis begins with the chlorination of a benzoic acid derivative to introduce a chlorine atom at the desired position.
Amidation reaction: The chlorinated benzoic acid is then subjected to an amidation reaction with an appropriate amine to form the amide bond.
Ether formation: The next step involves the formation of an ether linkage by reacting the amide with an appropriate alcohol derivative.
Final modifications:
Industrial Production Methods
Industrial production of TM 5441 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TM 5441 undergoes various chemical reactions, including:
Oxidation: TM 5441 can undergo oxidation reactions, particularly at the furan ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the amide and ether linkages, resulting in the formation of reduced products.
Substitution: The chlorine atom in TM 5441 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of TM 5441, and substituted analogs with various functional groups .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
TM 5611: A newer analog with improved pharmacokinetic properties.
Uniqueness of TM 5441
Properties
IUPAC Name |
5-chloro-2-[[2-[2-[3-(furan-3-yl)anilino]-2-oxoethoxy]acetyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O6/c22-15-4-5-18(17(9-15)21(27)28)24-20(26)12-30-11-19(25)23-16-3-1-2-13(8-16)14-6-7-29-10-14/h1-10H,11-12H2,(H,23,25)(H,24,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGMLMAPVODXAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O)C3=COC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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